molecular formula C10H10O B1625454 1-Ethoxy-2-ethynylbenzene CAS No. 90843-12-2

1-Ethoxy-2-ethynylbenzene

Cat. No.: B1625454
CAS No.: 90843-12-2
M. Wt: 146.19 g/mol
InChI Key: DMZBUTOTDGCRRB-UHFFFAOYSA-N
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Description

1-Ethoxy-2-ethynylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It features an ethoxy group and an ethynyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxy-2-ethynylbenzene can be synthesized through several methods. One common approach involves the ethynylation of 1-ethoxybenzene. This reaction typically requires a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere. The reaction is carried out at elevated temperatures to facilitate the formation of the ethynyl group on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Industrial production also emphasizes the importance of safety measures and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-2-ethynylbenzene undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The ethynyl group can be reduced to form ethyl derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Reagents like bromine or nitric acid can be used under controlled conditions to achieve specific substitutions on the benzene ring.

Major Products Formed:

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of ethyl-substituted derivatives.

    Substitution: Formation of brominated or nitrated derivatives, depending on the reagents used.

Scientific Research Applications

1-Ethoxy-2-ethynylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-ethoxy-2-ethynylbenzene involves its interaction with various molecular targets. The ethynyl group can participate in nucleophilic addition reactions, while the ethoxy group can influence the compound’s reactivity and solubility. The benzene ring provides a stable aromatic framework that can undergo electrophilic substitution reactions, allowing for the formation of diverse derivatives.

Comparison with Similar Compounds

    1-Methoxy-2-ethynylbenzene: Similar structure but with a methoxy group instead of an ethoxy group.

    1-Ethoxy-4-ethynylbenzene: Similar structure but with the ethynyl group in the para position.

    1-Ethoxy-2-propynylbenzene: Similar structure but with a propynyl group instead of an ethynyl group.

Uniqueness: 1-Ethoxy-2-ethynylbenzene is unique due to the specific positioning of the ethoxy and ethynyl groups on the benzene ring

Properties

IUPAC Name

1-ethoxy-2-ethynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-3-9-7-5-6-8-10(9)11-4-2/h1,5-8H,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMZBUTOTDGCRRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90496291
Record name 1-Ethoxy-2-ethynylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90496291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90843-12-2
Record name 1-Ethoxy-2-ethynylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90496291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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